molecular formula C35H40N4O8 B15140068 4-[[(1,1-Dimethylethoxy)carbonyl][[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine

4-[[(1,1-Dimethylethoxy)carbonyl][[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine

Cat. No.: B15140068
M. Wt: 644.7 g/mol
InChI Key: DZBGJXLUUHIXOB-JUSXCTLKSA-N
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Description

4-[[(1,1-Dimethylethoxy)carbonyl][[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple protective groups and a phenylalanine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(1,1-Dimethylethoxy)carbonyl][[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine involves multiple steps, including the protection of amino and carboxyl groups, coupling reactions, and deprotection steps. Common reagents used in these reactions include diisopropylcarbodiimide (DIC), N-hydroxysuccinimide (NHS), and various protecting groups such as tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of solid-phase peptide synthesis (SPPS) is common, where the compound is assembled step-by-step on a solid support.

Chemical Reactions Analysis

Types of Reactions

4-[[(1,1-Dimethylethoxy)carbonyl][[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophilic reagents (e.g., amines, thiols), electrophilic reagents (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[[(1,1-Dimethylethoxy)carbonyl][[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine has numerous applications in scientific research, including:

    Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.

    Industry: Utilized in the production of pharmaceuticals and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of 4-[[(1,1-Dimethylethoxy)carbonyl][[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s protective groups allow it to be selectively activated in certain environments, facilitating targeted delivery and action. The pathways involved often include enzymatic cleavage of protective groups, followed by binding to the target site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[(1,1-Dimethylethoxy)carbonyl][[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine is unique due to its complex structure and multiple protective groups, which allow for precise control over its reactivity and interactions. This makes it particularly valuable in applications requiring selective activation and targeted delivery.

Properties

Molecular Formula

C35H40N4O8

Molecular Weight

644.7 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyl-[(E)-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]methyl]amino]phenyl]propanoic acid

InChI

InChI=1S/C35H40N4O8/c1-34(2,3)46-32(43)38-36-21-39(33(44)47-35(4,5)6)23-17-15-22(16-18-23)19-29(30(40)41)37-31(42)45-20-28-26-13-9-7-11-24(26)25-12-8-10-14-27(25)28/h7-18,21,28-29H,19-20H2,1-6H3,(H,37,42)(H,38,43)(H,40,41)/b36-21+/t29-/m0/s1

InChI Key

DZBGJXLUUHIXOB-JUSXCTLKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C/N(C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NN=CN(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC(C)(C)C

Origin of Product

United States

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